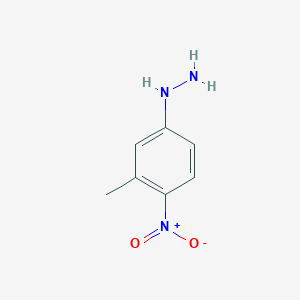

(3-Methyl-4-nitrophenyl)hydrazine

説明

Contextualizing Aromatic Hydrazines and Nitro-Substituted Phenylhydrazine (B124118) Frameworks

Aromatic hydrazines are foundational building blocks in organic synthesis. who.int Their utility stems from the nucleophilic nature of the terminal nitrogen atom, which readily participates in reactions with electrophiles. A key reaction of aromatic hydrazines is their condensation with aldehydes and ketones to form hydrazones (>C=NNH-). orientjchem.orgnih.gov This reaction is not only a cornerstone of classical organic analysis for the characterization of carbonyl compounds but has also been adapted for modern applications in bioconjugation and materials science. mdpi.comchemimpex.com

The introduction of a nitro group (-NO2) onto the phenylhydrazine scaffold, creating nitro-substituted phenylhydrazines, significantly modulates the electronic properties of the molecule. The nitro group is a strong electron-withdrawing group, which influences the reactivity of the hydrazine (B178648) moiety. This electronic effect can enhance the acidity of the N-H protons and affect the nucleophilicity of the hydrazine, thereby influencing reaction rates and mechanisms. These compounds are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. who.intchemimpex.com For instance, 4-nitrophenylhydrazine (B89600) is a well-known reagent for detecting carbonyl compounds. nih.gov

Significance of the (3-Methyl-4-nitrophenyl)hydrazine Moiety in Contemporary Organic Chemistry

The (3-Methyl-4-nitrophenyl)hydrazine moiety is of particular interest due to the specific substitution pattern on the aromatic ring. The presence of both a methyl group (an electron-donating group) and a nitro group (an electron-withdrawing group) at positions 3 and 4, respectively, creates a unique electronic environment. This substitution pattern can influence the compound's reactivity, solubility, and spectroscopic properties.

This specific arrangement of functional groups makes (3-Methyl-4-nitrophenyl)hydrazine a valuable precursor in the synthesis of more complex molecules. It serves as a key starting material for creating various heterocyclic compounds, which are scaffolds of high importance in medicinal chemistry and materials science. The hydrazine functional group provides a reactive handle for constructing larger molecular architectures through reactions like hydrazone formation. nih.govresearchgate.net

Scope and Objectives of Academic Inquiry into the Compound's Chemical Properties and Applications

Academic inquiry into (3-Methyl-4-nitrophenyl)hydrazine and related compounds is driven by several key objectives. A primary focus is the exploration of its utility as a synthetic intermediate. Researchers investigate its role in the synthesis of novel organic molecules, particularly those with potential biological activity. ijpsr.com The development of new synthetic methodologies that are efficient and environmentally friendly is an ongoing area of research. tandfonline.com

Another significant area of investigation involves the study of the structure-property relationships of its derivatives. By systematically modifying the structure of (3-Methyl-4-nitrophenyl)hydrazine and its resulting hydrazones, chemists aim to understand how changes at the molecular level affect the macroscopic properties of the material, such as its color, stability, and potential for self-assembly. researchgate.net Furthermore, there is continued interest in the application of its derivatives in various fields, including the development of new analytical reagents and functional materials.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of (3-Methyl-4-nitrophenyl)hydrazine.

| Property | Value |

| Molecular Formula | C7H9N3O2 |

| Molecular Weight | 167.17 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 145-148 °C |

| Solubility | Data not widely available, but likely soluble in organic solvents. |

Note: Experimental values can vary slightly between different sources and measurement conditions.

Research Applications

The primary research application of (3-Methyl-4-nitrophenyl)hydrazine lies in its use as a building block for more complex organic molecules. Its reaction with various aldehydes and ketones leads to the formation of a diverse library of phenylhydrazone derivatives. These derivatives are the subject of ongoing research to evaluate their potential in various scientific domains.

For example, the formation of hydrazones from aromatic hydrazines is a widely used method for the synthesis of compounds that are investigated for their biological activities. nih.govmdpi.com The specific structural features of (3-Methyl-4-nitrophenyl)hydrazine provide a unique template for creating novel hydrazone structures.

Structure

3D Structure

特性

IUPAC Name |

(3-methyl-4-nitrophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-5-4-6(9-8)2-3-7(5)10(11)12/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZQXGVKYRUBFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40523208 | |

| Record name | (3-Methyl-4-nitrophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40523208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91527-90-1 | |

| Record name | (3-Methyl-4-nitrophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40523208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 3 Methyl 4 Nitrophenyl Hydrazine and Its Analogues

Classical Approaches to Hydrazine (B178648) and Arylhydrazine Synthesis

The construction of the core hydrazine and arylhydrazine structures is rooted in well-established industrial and laboratory-scale processes. These methods provide the foundational chemistry for producing the N-N bond and attaching the aromatic moiety.

Raschig Process and Variants for Hydrazine Backbone Formation

The Raschig process, first patented in 1906, is the original and a historically significant method for the commercial production of hydrazine (N₂H₄). The process involves the oxidation of ammonia (B1221849) with sodium hypochlorite (B82951) (NaOCl). The reaction proceeds in two main stages: first, the rapid formation of monochloramine (NH₂Cl) from ammonia and hypochlorite, and second, the slower reaction of monochloramine with excess ammonia under heat and pressure to yield hydrazine hydrate (B1144303). chemicalbook.comlehigh.edunih.gov

Several variants of the Raschig process have been developed to optimize yield and efficiency. These include:

The Ketazine Process (Bayer Process): This is a variation of the Raschig process where the oxidation of ammonia by chloramine (B81541) occurs in the presence of a ketone, typically acetone. This forms a ketazine intermediate, which is then hydrolyzed to produce hydrazine hydrate. This method is a major commercial route for hydrazine production. chemicalbook.comorgsyn.org

The Peroxide Process: In this method, hydrogen peroxide is used to oxidize ammonia in the presence of a ketone. chemicalbook.com

The Urea (B33335) Process: This variant substitutes urea for ammonia as the starting material, reacting it with sodium hypochlorite and sodium hydroxide (B78521) to form hydrazine.

These processes are fundamental for producing the basic hydrazine backbone, which is a prerequisite for the synthesis of its aryl derivatives.

Diazotization and Subsequent Reduction of Nitroanilines for Arylhydrazine Synthesis

The most common and versatile laboratory method for preparing arylhydrazines is a two-step sequence starting from an appropriately substituted aniline (B41778). For (3-Methyl-4-nitrophenyl)hydrazine, the logical precursor is 3-methyl-4-nitroaniline (B15440). chemsynthesis.comgoogle.com

The process involves:

Diazotization: The primary aromatic amine (3-methyl-4-nitroaniline) is treated with a cold solution of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This reaction converts the amino group into a diazonium salt. prepchem.com

Reduction: The resulting diazonium salt is then reduced to the corresponding arylhydrazine. Several reducing agents can be employed for this step, with the choice often depending on the desired yield and the nature of the substituents on the aromatic ring.

Common reducing agents include:

Sodium Sulfite (Na₂SO₃) or Sodium Bisulfite (NaHSO₃): This is a reliable and widely used method. The diazonium salt is added to a solution of sodium sulfite, often at a controlled pH, to form a hydrazinesulfonate intermediate, which is then hydrolyzed with acid to yield the arylhydrazine hydrochloride. orgsyn.orgchempap.org A detailed procedure for the analogous p-nitroaniline involves adding the diazonium solution to a sodium bisulfite solution, precipitating a potassium salt, and then hydrolyzing the intermediate with hydrochloric acid to yield p-nitrophenylhydrazine hydrochloride. chempap.org

Stannous Chloride (SnCl₂): Reduction with tin(II) chloride in concentrated hydrochloric acid is a very effective method. A procedure for preparing 4-nitrophenylhydrazine (B89600) hydrochloride involves the dropwise addition of a cold stannous chloride solution to the diazonium salt solution, which precipitates the product as a hydrochloride salt in good yield. chemicalbook.com The chemoselectivity of SnCl₂ is noteworthy, as it reduces the diazonium group in preference to the nitro group at low temperatures.

Triphenylphosphine (PPh₃): This reagent can also be used to reduce diazonium salts. The reaction forms a triphenyl-aryl hydrazyl phosphonium (B103445) salt intermediate, which is subsequently hydrolyzed to give the arylhydrazine. discoveryjournals.org

This diazotization-reduction sequence is the most direct and widely applicable route for synthesizing a variety of substituted arylhydrazines, including (3-Methyl-4-nitrophenyl)hydrazine, from readily available nitroaniline precursors.

Targeted Synthesis of (3-Methyl-4-nitrophenyl)hydrazine and Related Structures

Building upon the classical methods, specific strategies are employed to synthesize the target molecule and its derivatives, particularly the corresponding hydrazones, which are valuable in chemical analysis and further synthesis.

Condensation Reactions with Carbonyl Compounds Leading to Hydrazone Intermediates

A defining characteristic of hydrazines is their reactivity with carbonyl compounds (aldehydes and ketones). (3-Methyl-4-nitrophenyl)hydrazine readily undergoes condensation reactions to form stable, crystalline derivatives known as (3-methyl-4-nitrophenyl)hydrazones. This reaction is a nucleophilic addition-elimination. orgsyn.orgchemsynthesis.com The lone pair of electrons on the terminal nitrogen of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). chemsynthesis.com

General Reaction: R₂C=O + H₂NNH-Ar → R₂C=NNH-Ar + H₂O (where Ar = 3-methyl-4-nitrophenyl)

These reactions are often catalyzed by a small amount of acid. byjus.com The resulting hydrazones are typically colored, solid compounds with sharp melting points, making this reaction historically important for the qualitative identification and characterization of unknown aldehydes and ketones.

For instance, studies on the analogous p-nitrophenylhydrazine demonstrate its efficient condensation with various aromatic aldehydes. chemicalbook.combyjus.com Solvent-free mechanochemical methods have also been developed, where equimolar amounts of p-nitrophenylhydrazine and an aldehyde are ground together, yielding the corresponding hydrazone in minutes with high yield and purity. chemicalbook.combyjus.com Similar reactivity is expected for (3-Methyl-4-nitrophenyl)hydrazine.

Interactive Table: Examples of Hydrazone Formation from p-Nitrophenylhydrazine

| Carbonyl Compound | Hydrazine | Product | Reaction Conditions | Yield | Reference |

| 2,4-Dichlorobenzaldehyde | p-Nitrophenylhydrazine | (E)-1-(2,4-dichlorobenzylidene)-2-(4-nitrophenyl)hydrazine | Solvent-free, room temp, 5 min | 57.28% | chemicalbook.com |

| 3,4,5-Trimethoxybenzaldehyde | p-Nitrophenylhydrazine | (E)-1-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzylidene)hydrazine | Solvent-free, room temp, 5 min | 30.51% | chemicalbook.com |

| D-Erythrose | p-Nitrophenylhydrazine | D-Erythrose (4-nitrophenyl)hydrazone | Ethanol (B145695), reflux, 10 min | 75.3% | discoveryjournals.org |

Multi-step Synthetic Strategies from Readily Available Precursor Molecules

The primary multi-step strategy for (3-Methyl-4-nitrophenyl)hydrazine begins with the commercially available compound 3-methyl-4-nitroaniline . chemsynthesis.comgoogle.com This precursor already contains the required methyl and nitro groups in the correct positions on the aromatic ring.

The synthesis follows the classical pathway described in section 2.1.2:

Diazotization: 3-Methyl-4-nitroaniline is dissolved in cold hydrochloric acid and treated with aqueous sodium nitrite to form the corresponding diazonium chloride.

Reduction: The diazonium salt solution is then treated with a reducing agent, such as stannous chloride (SnCl₂) in HCl or sodium sulfite, to reduce the diazonium group to a hydrazine, yielding (3-Methyl-4-nitrophenyl)hydrazine, which is typically isolated as its hydrochloride salt. chemicalbook.com

An alternative, though less direct, synthetic route could potentially start from 3-methyl-4-nitrophenol (B363926) . This would require additional steps, such as conversion of the phenolic hydroxyl group into a better leaving group, followed by substitution with a hydrazine equivalent, or a more complex series of reductions and functional group interconversions. However, the route from 3-methyl-4-nitroaniline is far more direct and efficient.

Nucleophilic Substitution Routes Involving Nitro-Substituted Aromatic Precursors

An alternative approach to forming the C-N bond of the arylhydrazine is through nucleophilic aromatic substitution (SₙAr). In this type of reaction, a potent nucleophile, such as hydrazine, displaces a good leaving group (typically a halide) from an activated aromatic ring.

For the synthesis of (3-Methyl-4-nitrophenyl)hydrazine, a suitable precursor would be 1-chloro-3-methyl-4-nitrobenzene or 1-fluoro-3-methyl-4-nitrobenzene . The aromatic ring is activated towards nucleophilic attack by the strong electron-withdrawing effect of the nitro group at the para position.

Plausible Reaction: Cl-C₆H₃(CH₃)(NO₂) + N₂H₄ → H₂NNH-C₆H₃(CH₃)(NO₂) + HCl

The reaction would involve hydrazine hydrate acting as the nucleophile, attacking the carbon atom bearing the chlorine and displacing it. google.com This method is documented for the synthesis of the analogous p-nitrophenylhydrazine from p-chloronitrobenzene in a two-phase system of halocarbon and water, using a catalyst. google.com The synthesis of 2,4-dinitrophenylhydrazine (B122626) from 2,4-dinitrochlorobenzene and hydrazine is a well-established example of this type of reaction, where the two nitro groups strongly activate the ring for substitution. While a specific documented procedure for the reaction of 1-chloro-3-methyl-4-nitrobenzene with hydrazine is not readily found in the searched literature, the principles of SₙAr chemistry strongly support its viability as a synthetic route.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity of Hydrazine Derivatives

Optimizing reaction conditions is crucial for maximizing the efficiency and selectivity of a synthesis, which in turn contributes to its "greenness" by reducing waste and energy consumption. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reactant ratios.

In the synthesis of p-nitrophenylhydrazine hydrochloride from p-chloronitrobenzene and hydrazine hydrate, a two-phase system of a halogenated hydrocarbon and water with a catalyst can achieve yields of 80-85% and purity of over 99%. google.com

For the hydrazine substitution of p-nitro-aromatic fluorides, a study identified the optimal conditions to be 2 equivalents of 80% hydrazine hydrate with 50 mg of FeO(OH)@C nanoparticles as a catalyst in 2.0 mL of ethanol at -25 °C, which resulted in a 96% yield of the product. researchgate.net The amount of hydrazine hydrate was found to be a critical factor, with two equivalents being optimal for achieving a high yield. researchgate.net

The derivatization of carboxylic acids with 3-nitrophenylhydrazine (B1228671) for analysis by liquid chromatography-mass spectrometry has also been optimized to boost sensitivity, highlighting the importance of fine-tuning reaction parameters for specific applications. slu.se Traditional synthesis of p-nitrophenylhydrazine hydrochloride from p-nitroaniline involves diazotization followed by reduction with stannous chloride at 0 °C. chemicalbook.com A more modern approach for preparing nitrophenyl hydrazine hydrochlorides uses sodium pyrosulfite as a reducing agent at a controlled pH of 5-8 and temperatures between 5-55 °C, which has been shown to shorten reaction times and improve product purity. google.com

Fundamental Chemical Reactivity and Mechanistic Investigations of 3 Methyl 4 Nitrophenyl Hydrazine Systems

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) is the primary center of nucleophilicity in the (3-methyl-4-nitrophenyl)hydrazine molecule. The lone pair of electrons on the terminal nitrogen atom readily participates in reactions with electrophilic centers.

(3-Methyl-4-nitrophenyl)hydrazine, like other hydrazine derivatives, exhibits significant reactivity towards carbonyl compounds such as aldehydes and ketones. This reactivity is fundamental to the formation of hydrazones, a reaction widely used in both synthesis and analysis. The reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration to yield the corresponding hydrazone. This process is often catalyzed by acid.

In a similar vein, the hydrazine moiety can react with ester linkages, although this typically requires more forcing conditions or activation of the ester group. The reaction, a form of hydrazinolysis, results in the cleavage of the ester bond and the formation of a hydrazide and an alcohol. For instance, the reaction of a methyl carboxylate with hydrazine hydrate (B1144303) in ethanol (B145695) leads to the formation of the corresponding carbohydrazide. acs.orgacs.org

A prominent application of this reactivity is in the synthesis of heterocyclic compounds. For example, pyrazoles can be synthesized by reacting a 1,3-dicarbonyl compound with a hydrazine. youtube.com This reaction, often referred to as the Knorr pyrazole (B372694) synthesis, involves the initial formation of an imine with one carbonyl group, followed by an intramolecular reaction of the second nitrogen with the other carbonyl group, ultimately leading to the aromatic pyrazole ring after dehydration. youtube.comjk-sci.com The reaction can be carried out by simply mixing the hydrazine and the 1,3-dicarbonyl compound, often resulting in a high yield of the stable aromatic product. youtube.com

The Wolff-Kishner reduction is another important reaction that highlights the nucleophilicity of hydrazines. In this reaction, a ketone or aldehyde is converted to an alkane. openstax.org The process begins with the formation of a hydrazone intermediate. Subsequent treatment with a strong base, like potassium hydroxide (B78521), at high temperatures leads to the formation of a carbanion and the evolution of nitrogen gas, a thermodynamically favorable process. openstax.orglibretexts.org Protonation of the carbanion then yields the final alkane product. openstax.orglibretexts.org

Table 1: Examples of Reactions Involving the Nucleophilic Hydrazine Moiety

| Reactant 1 | Reactant 2 | Product Type | Reaction Name/Type |

| (3-Methyl-4-nitrophenyl)hydrazine | Aldehyde/Ketone | Hydrazone | Hydrazone Formation |

| (3-Methyl-4-nitrophenyl)hydrazine | 1,3-Dicarbonyl Compound | Pyrazole | Knorr Pyrazole Synthesis youtube.comjk-sci.com |

| (3-Methyl-4-nitrophenyl)hydrazine | Ketone/Aldehyde (with KOH, heat) | Alkane | Wolff-Kishner Reduction openstax.org |

| Methyl Carboxylate | Hydrazine Hydrate | Carbohydrazide | Hydrazinolysis acs.orgacs.org |

The nucleophilicity of the hydrazine moiety in (3-methyl-4-nitrophenyl)hydrazine is modulated by the electronic effects of the substituents on the phenyl ring. The presence of the electron-withdrawing nitro group at the para position significantly influences the reactivity.

Studies on the nucleophilic reactivities of hydrazines have shown that substituents play a crucial role. acs.orgresearchgate.net While methyl groups can increase the reactivity at the α-position of hydrazines, they tend to decrease it at the β-position. acs.orgresearchgate.net The nitro group in (3-methyl-4-nitrophenyl)hydrazine, being strongly electron-withdrawing, reduces the electron density on the hydrazine nitrogen atoms through resonance and inductive effects. This decrease in electron density lowers the nucleophilicity of the hydrazine compared to unsubstituted phenylhydrazine (B124118) or alkylhydrazines.

However, despite this reduction, the hydrazine moiety remains sufficiently nucleophilic to react with strong electrophiles. The relative reactivities of differently substituted amines and hydrazines are found to be similar in both water and acetonitrile, even though the absolute reactivities are about 100 times lower in water. acs.orgresearchgate.net Interestingly, studies have shown that hydrazine itself has a reactivity comparable to that of methylamine (B109427) in these solvents. acs.orgresearchgate.net

Electrophilic Character of the Nitrophenyl Substituent

The nitro group (-NO2) imparts a significant electrophilic character to the aromatic ring of (3-methyl-4-nitrophenyl)hydrazine. This electron-withdrawing group deactivates the ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

The electron-deficient nature of the nitrophenyl ring makes (3-methyl-4-nitrophenyl)hydrazine a potential participant in electron transfer reactions. The nitro group can act as an electron acceptor, facilitating reactions where the molecule can be reduced. For instance, the reduction of the nitro group to an amino group is a common transformation in nitroaromatic compounds. While specific studies on the electron transfer reactions of (3-methyl-4-nitrophenyl)hydrazine are not extensively detailed in the provided context, the general reactivity of nitrophenyl compounds suggests its capability to undergo such processes. The presence of the nitro group is known to facilitate nucleophilic attacks in condensation reactions by enhancing the acidity of the hydrazine NH group.

Influence of Steric and Electronic Effects on Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving (3-methyl-4-nitrophenyl)hydrazine are governed by a combination of steric and electronic factors. The methyl group at the meta position and the nitro group at the para position exert distinct influences.

The electronic effect of the nitro group is paramount. As a strong electron-withdrawing group, it significantly stabilizes negative charge development in the transition state of nucleophilic reactions involving the hydrazine moiety. This can lower the activation energy and affect the reaction rate. In nucleophilic aromatic substitution reactions, the nitro group is crucial for stabilizing the Meisenheimer complex, a key intermediate.

Steric effects, primarily from the methyl group, can also play a role. While the methyl group is not excessively bulky, its presence can influence the approach of reactants to the hydrazine moiety or the aromatic ring. In reactions like the formation of hydrazones or pyrazoles, the steric hindrance around the hydrazine group can affect the rate of reaction. Studies on similar systems have shown that steric hindrance can significantly lower reaction rates, for instance, by a factor of 10^5 in the reaction of N-methylaniline compared to aniline (B41778) with certain electrophiles, due to increased steric hindrance in both the formation of the intermediate and the subsequent proton transfer step. rsc.org

Table 2: Influence of Substituents on Reactivity

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

| Nitro (-NO2) | 4- (para) | Strong electron-withdrawing | Minimal | Decreases nucleophilicity of hydrazine; Activates ring for nucleophilic substitution |

| Methyl (-CH3) | 3- (meta) | Weak electron-donating | Moderate | Can hinder the approach of reactants to the adjacent hydrazine group |

Advanced Mechanistic Pathways in Chemical Transformations

The synthesis of complex heterocyclic systems from (3-methyl-4-nitrophenyl)hydrazine often involves multi-step reaction sequences with intricate mechanistic pathways. The formation of fused heterocyclic compounds, for instance, can proceed through a series of hydrazinolysis and cyclization reactions.

In the synthesis of tetraazafluoranthen-3(2H)-ones, for example, the mechanism was elucidated through the isolation and characterization of key intermediates. mdpi.com It was demonstrated that the reaction proceeds via two distinct hydrazinolysis-cyclization steps. The first hydrazine molecule attacks a keto group and a furan (B31954) ring to form an initial cyclic intermediate. Subsequently, a second hydrazine molecule attacks an ester group, followed by cyclization to yield the final tetraazafluoranthen-3-one product. mdpi.com This detailed mechanistic investigation, supported by X-ray crystallographic analysis of the intermediates, provided a clear understanding of a previously ambiguous reaction pathway. mdpi.com

Such studies underscore the importance of isolating and characterizing intermediates to unambiguously determine reaction mechanisms. The stability of certain intermediates can even lead to unexpected side reactions, such as the Wolff-Kishner-like reduction of a ketone group by a hydrazide intermediate. mdpi.com These advanced mechanistic insights are crucial for optimizing reaction conditions and designing synthetic routes to novel and complex molecules derived from (3-methyl-4-nitrophenyl)hydrazine.

Oxidative Coupling Reactions of Hydrazones

Hydrazones derived from (3-methyl-4-nitrophenyl)hydrazine are valuable precursors in oxidative coupling reactions, most notably in the synthesis of formazans. Formazans are intensely colored compounds with the characteristic [-N=N-C(R)=N-NH-] structure. wikipedia.org

The general synthesis of formazans involves the reaction of a hydrazone with a diazonium salt. In the context of (3-methyl-4-nitrophenyl)hydrazine, the corresponding hydrazone, formed by condensation with an aldehyde, can be coupled with a diazonium salt. This reaction is typically carried out in a basic medium. The diazonium salt couples to the amine nitrogen of the hydrazone, displacing a hydrogen atom to form an intermediate that subsequently rearranges to the stable formazan (B1609692) structure. wikipedia.orgresearchgate.net

For instance, the reaction of an aldehyde with (3-methyl-4-nitrophenyl)hydrazine would first yield a (3-methyl-4-nitrophenyl)hydrazone. This hydrazone can then be reacted with a diazonium salt, such as one prepared from a substituted aniline, in the presence of a base like pyridine (B92270) to yield a 1,5-diaryl-3-substituted formazan. researchgate.netnih.gov The specific substituents on the aldehyde and the diazonium salt will determine the final structure of the formazan.

Another method for formazan synthesis involves the reaction of active methylene (B1212753) compounds with diazonium salts. wikipedia.org While not directly involving a pre-formed hydrazone of (3-methyl-4-nitrophenyl)hydrazine, this highlights the versatility of diazonium chemistry in generating formazan structures.

The resulting formazans containing the 3-methyl-4-nitrophenyl moiety are of interest due to their potential applications as dyes and in various biological and analytical fields. psu.edu

Table 1: General Scheme for Formazan Synthesis from (3-Methyl-4-nitrophenyl)hydrazine

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product Class |

| (3-Methyl-4-nitrophenyl)hydrazone of an aldehyde | Diazonium salt | Pyridine, <10°C | 1-(3-Methyl-4-nitrophenyl)-5-aryl-3-substituted formazan |

Rearrangement Reactions (e.g., ANRORC Mechanism in Related Arylhydrazine Systems)

Rearrangement reactions are fundamental in organic synthesis, allowing for the construction of complex molecular architectures from simpler precursors. While specific studies on the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism directly involving (3-methyl-4-nitrophenyl)hydrazine are not extensively documented in the provided search results, the principles of this mechanism are highly relevant to the reactivity of related arylhydrazine systems, particularly in heterocyclic chemistry.

The ANRORC mechanism is a type of nucleophilic substitution reaction that occurs in some heterocyclic compounds. wikipedia.org It involves the initial addition of a nucleophile to the heterocyclic ring, followed by the opening of the ring to form an intermediate, and subsequent ring closure to yield the final product. wikipedia.org This mechanism is crucial for explaining product formation in reactions where a direct substitution is not feasible.

For example, in the context of nitroimidazole derivatives reacting with anilines, an ANRORC-like mechanism has been proposed. researchgate.net This involves the nucleophilic attack of the aniline onto the imidazole (B134444) ring, leading to ring cleavage and subsequent recyclization to form a new heterocyclic system. researchgate.net

While not a direct example involving (3-methyl-4-nitrophenyl)hydrazine, the Fischer indole (B1671886) synthesis, a key reaction of this compound, incorporates a significant rearrangement step. The accepted mechanism involves a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the protonated ene-hydrazine tautomer of the initially formed hydrazone. wikipedia.orgbyjus.com This rearrangement is a critical carbon-carbon bond-forming step in the pathway to the indole ring system. nih.gov

Isotope labeling studies in the Fischer indole synthesis have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the resulting indole, which is consistent with the proposed rearrangement mechanism. wikipedia.org

Intramolecular Cyclization Reactions Leading to Heterocyclic Ring Systems

(3-Methyl-4-nitrophenyl)hydrazine is a versatile precursor for the synthesis of various heterocyclic ring systems through intramolecular cyclization reactions. The most prominent of these is the Fischer indole synthesis. wikipedia.org

The Fischer indole synthesis is a classic and widely used method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgnih.gov The reaction proceeds through the initial formation of a (3-methyl-4-nitrophenyl)hydrazone, which then undergoes a series of transformations, including tautomerization to an ene-hydrazine, a wikipedia.orgwikipedia.org-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia (B1221849) to form the indole ring. wikipedia.orgbyjus.com

The reaction of (3-methyl-4-nitrophenyl)hydrazine with various ketones can lead to the formation of substituted nitroindoles. For example, its reaction with 2-methylcyclohexanone (B44802) in refluxing acetic acid yields 4a-methyl-6-nitro-1,2,3,4-tetrahydro-4aH-carbazole. nih.gov However, the success of the reaction can be dependent on the carbonyl compound used, as attempted reactions with isopropyl methyl ketone in acetic acid alone were not successful. nih.gov The use of a stronger acid catalyst, such as a mixture of acetic acid and HCl, was necessary to achieve the desired cyclization with certain ketones. nih.gov

Table 2: Examples of Fischer Indole Synthesis with (3-Methyl-4-nitrophenyl)hydrazine

| Ketone/Aldehyde | Acid Catalyst | Product | Reference |

| 2-Methylcyclohexanone | Acetic acid | 4a-Methyl-6-nitro-1,2,3,4-tetrahydro-4aH-carbazole | nih.gov |

| Isopropyl methyl ketone | Acetic acid/HCl | 2,3,3-trimethyl-5-nitro-indolenine | nih.gov |

Beyond the Fischer indole synthesis, derivatives of (3-methyl-4-nitrophenyl)hydrazine can be utilized in the synthesis of other heterocyclic systems. For example, hydrazones can be used to synthesize thiadiazole and thiazole (B1198619) derivatives. researchgate.net

Strategic Derivatization and Analytical Applications in Chemical Research

Hydrazine (B178648) Reagents as Derivatizing Agents in Analytical Chemistry

Hydrazine-based reagents are a well-established class of derivatizing agents used for the determination of aldehydes and ketones. nih.gov The fundamental reaction involves the condensation of the hydrazine with a carbonyl group under acidic conditions to form a stable hydrazone derivative, with the loss of a water molecule. nih.gov This process is crucial for analytes that are otherwise difficult to detect or separate in their native form.

The analysis of carbonyl compounds in complex matrices such as biological tissues, environmental samples, and food products presents significant challenges due to low concentrations and interference from other components. nih.govresearchgate.net Hydrazine reagents are instrumental in overcoming these challenges. By reacting with carbonyl compounds, they introduce a tag into the molecule that enhances its detectability by various analytical techniques, particularly high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.govresearchgate.net

One of the most widely used hydrazine reagents is 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.gov DNPH derivatives are highly colored, which allows for spectrophotometric detection. elsevierpure.com Standard methods often rely on collecting aldehydes on cartridges impregnated with DNPH, followed by solvent extraction and HPLC analysis. nih.gov This approach is specific for aldehydes and ketones and has been applied to diverse areas such as monitoring carbonyl compounds in e-cigarette smoke and assessing lipid peroxidation products. elsevierpure.comfigshare.com

Other hydrazine reagents, such as 4-dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH), have been shown to offer superior results in certain applications, such as the analysis of glucocorticoids in lung tissue by MALDI-MS imaging. acs.org The choice of a specific hydrazine reagent is often determined experimentally, as there is no single universal reagent. acs.org The primary goal is to form derivatives—oximes or hydrazones—that improve ionization efficiency and detection sensitivity in mass spectrometry. acs.org

Table 1: Common Hydrazine Reagents and Their Applications in Carbonyl Analysis

| Reagent Name | Abbreviation | Typical Application | Analytical Technique | Reference |

|---|---|---|---|---|

| 2,4-Dinitrophenylhydrazine | DNPH | Aldehydes and ketones in air, water, and food | HPLC-UV, LC-MS | nih.govnih.gov |

| 4-Dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine | DMNTH | Glucocorticoids in tissue | MALDI-MSI | acs.org |

| Girard's Reagent T | GT | Neurosteroids | LC-MS/MS | nih.gov |

| 2-Hydrazinopyridine | 2-HP | Carbonyl-containing metabolites | LC-MS | nih.gov |

| Dansyl hydrazine | DH | Ketones and aldehydes | LC-MS | researchgate.net |

Advanced Derivatization Strategies Utilizing (3-Nitrophenyl)hydrazine Derivatives

While traditional hydrazine reagents are highly effective for carbonyl compounds, recent advancements have focused on developing strategies for more comprehensive analysis. (3-Nitrophenyl)hydrazine (3-NPH) has emerged as a powerful reagent in this context, enabling the simultaneous analysis of a wider range of metabolites. acs.orgacs.org

A significant limitation of many derivatization methods is their specificity to a single functional group. However, a novel strategy utilizing 3-NPH allows for the simultaneous targeting of metabolites containing carbonyl, carboxyl, and phosphoryl groups. nih.govacs.orgacs.org This broad-spectrum derivatization is a major step forward in metabolomics, as over half of the entire metabolome consists of compounds with these functional groups. nih.govshimadzu.com

The derivatization process with 3-NPH can be described as follows:

Carbonyl groups (from aldehydes and ketones) react directly with the hydrazine moiety of 3-NPH to form hydrazones. researchgate.net

Carboxyl groups (from carboxylic acids) require activation, typically with a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), to react with 3-NPH and form stable hydrazides. nih.gov

Phosphoryl groups can also be targeted by this strategy, further expanding the coverage of the metabolome. acs.orgacs.org

This multi-target capability streamlines sample preparation and allows for a more holistic view of the metabolic state of a biological system from a single analytical run. acs.orgacs.org

The derivatization of metabolites with 3-NPH significantly enhances their analytical properties for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. acs.orgacs.org The addition of the 3-nitrophenyl group to polar metabolites increases their hydrophobicity. This leads to improved retention and separation on reversed-phase HPLC columns, which is often a challenge for small, polar endogenous compounds like short-chain fatty acids. slu.se

Furthermore, the 3-NPH tag improves ionization efficiency in the mass spectrometer, leading to substantial increases in detection sensitivity. acs.orgacs.org An optimized LC-MS/MS method using 3-NPH derivatization has achieved very low detection limits, for instance, 10 pM for 2-oxoglutaric acid. This high sensitivity is critical for analyzing samples with limited quantities, such as single cells or trace amounts of biological fluids. nih.govacs.org For example, successful metabolic profiling has been demonstrated in as few as 60 oocytes and 5000 hematopoietic stem cells. nih.govacs.org

Application in Targeted Metabolomics Research

The enhanced sensitivity and broad coverage afforded by 3-NPH derivatization have made it a valuable tool in targeted metabolomics, which focuses on the measurement of a specific group of predefined metabolites. acs.orgacs.org

Short-chain fatty acids (SCFAs) and the intermediates of the tricarboxylic acid (TCA) cycle are crucial for understanding cellular energy metabolism and the interplay between gut microbiota and host health. elsevierpure.comslu.se However, their analysis is notoriously difficult due to their high polarity, volatility, and structural similarity.

The 3-NPH derivatization strategy has been successfully applied to the simultaneous quantification of these important metabolite classes. acs.orgacs.org By converting these carboxylic acids into their 3-NPH derivatives, their chromatographic behavior and MS detection are vastly improved. This has enabled the development of robust and sensitive LC-MS/MS methods for the targeted analysis of:

Short-Chain Fatty Acids: Including acetic, propionic, and butyric acid. slu.se

TCA Cycle Intermediates: Such as citrate, isocitrate, α-ketoglutarate, succinate, fumarate, and malate.

Related Metabolites: Including key compounds like pyruvate (B1213749) and lactate. acs.org

This comprehensive analysis facilitates metabolic flux analysis (MFA) for critical pathways like glycolysis and the TCA cycle, providing deeper insights into cellular function and disease states. acs.orgacs.org The simplified fragmentation patterns of the 3-NPH derivatives also make the setup of MS/MS monitoring methods more straightforward. acs.orgacs.org

Profiling of N-Acyl Glycines and Other Polar Metabolites in Biological Samples

The derivatization of N-acyl glycines (NAGlys) and other polar metabolites with 3-nitrophenylhydrazine (B1228671) (3-NPH) has emerged as a powerful strategy in targeted metabolomics. nih.govacs.org This method significantly enhances the detection and quantification of these compounds, which are crucial in detoxification pathways and have been implicated as biomarkers for various metabolic diseases. nih.govnih.gov

N-acyl glycines are a class of metabolites produced during the detoxification of substances like branched-chain amino acid metabolites and fatty acid oxidation intermediates. nih.gov The resulting NAGlys are more water-soluble and can be excreted through urine. nih.gov Altered levels of these metabolites have been associated with conditions such as kidney disease, obesity, and diabetes. nih.govacs.org

The use of 3-NPH as a derivatizing reagent offers a simple, sensitive, and rapid method for analyzing NAGlys via liquid chromatography-mass spectrometry (LC-MS). nih.govacs.org Key advantages of this technique include:

Broad Coverage : The 3-NPH derivatization strategy can be applied to a wide range of metabolites containing carboxyl, carbonyl, and phosphoryl groups, which constitute over 50% of the entire metabolome. nih.gov This includes not only N-acyl glycines but also other polar compounds like fatty acids, amino acids, carbohydrates, and bile acids. nih.govacs.org

Enhanced Sensitivity : Derivatization with 3-NPH improves the chromatographic separation of polar NAGlys, leading to greater response sensitivity during mass spectrometry detection. nih.gov

Simple and Efficient Reaction : The reaction with 3-NPH is quick, can be performed in an aqueous solution, and does not necessitate a quenching step, which is often required for other derivatization methods. nih.govnih.govacs.org This simplifies the sample preparation process and reduces analysis time. nih.gov

Research has successfully applied this method to expand the coverage of detectable N-acyl glycines, identifying 41 different NAGlys in a single study, even without the availability of authentic standards for all of them. nih.govnih.gov The approach involves initial identification using high-resolution LC-MS, followed by quantification with triple quadrupole LC-MS. nih.govnih.gov This has been practically applied to the analysis of plasma and urine samples in mouse models of type II diabetes, revealing significant alterations in NAGly levels and highlighting their potential as diagnostic biomarkers. nih.govnih.gov

Table 1: Examples of N-Acyl Glycines Derivatized with 3-NPH for LC-MS Analysis

| N-Acyl Glycine |

|---|

| Glycine |

| Acetylglycine |

| Propionylglycine |

| Butyrylglycine |

| Isovalerylglycine |

| Glutarylglycine |

| Adipoylglycine |

This table is based on representative N-acyl glycines mentioned in research literature. acs.org

Facilitation of Metabolic Flux Analysis through Derivatization

Metabolic flux analysis (MFA) is a critical tool for understanding the dynamics of metabolic networks in biological systems. The derivatization of metabolites with 3-nitrophenylhydrazine (3-NPH) has been shown to greatly facilitate MFA, particularly for central carbon and energy metabolism pathways. acs.orgelsevierpure.comresearchgate.net

The 3-NPH derivatization strategy significantly enhances the sensitivity and coverage of metabolomic analysis, which is often limited by the low detection sensitivity for certain metabolites in complex biological samples. acs.orgelsevierpure.com By simultaneously targeting carbonyl, carboxyl, and phosphoryl groups, this method allows for a more comprehensive analysis of a wide array of endogenous metabolites from a single sample. acs.orgelsevierpure.comnih.gov

Key applications and findings in this area include:

Improved Analysis of Key Metabolic Pathways : The derivatization with 3-NPH has been instrumental in the analysis of metabolites involved in glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose (B10789219) phosphate (B84403) pathway (PPP). acs.orgelsevierpure.comresearchgate.net This simplifies the monitoring of ion pairs of metabolites and bypasses the difficulty of inferring MS fragmentation patterns. acs.orgelsevierpure.com

Analysis of Central Carbon Metabolism (CCM) : Researchers have optimized 3-NPH derivatization for the measurement of key hydroxy-, keto-, di-, and tri-carboxylic acids that are central to cellular metabolism. researchgate.netnih.gov This allows for the sensitive and reliable analysis of these crucial intermediates.

Isotope-Resolved Metabolic Profiling : The method has proven useful for determining the isotopic distribution patterns of carboxylates extracted from ¹³C-labeled tissues. researchgate.netnih.gov This capability is highly valuable for metabolic flux analysis, enabling the tracing of metabolic pathways and the quantification of flux rates.

High Sensitivity and Broad Applicability : The 3-NPH derivatization method coupled with LC-MS/MS has demonstrated high sensitivity, with limits of detection in the femtomole to low picomole range for certain analytes. researchgate.netnih.gov It has been successfully used to profile metabolites in minute biological samples, such as 60 oocytes or 5000 hematopoietic stem cells. acs.orgelsevierpure.comnih.gov

Table 2: Central Carbon Metabolism Intermediates Analyzed Using 3-NPH Derivatization

| Carboxylic Acid Metabolite |

|---|

| Glycolate |

| Lactate |

| Malate |

| Fumarate |

| Succinate |

| Citrate |

| Isocitrate |

| Pyruvate |

| Oxaloacetate |

| α-Ketoglutarate |

This table lists key intermediates of central carbon metabolism that have been successfully measured using 3-NPH derivatization followed by LC/MS analysis. researchgate.netnih.gov

Advanced Spectroscopic and Crystallographic Characterization of 3 Methyl 4 Nitrophenyl Hydrazine and Its Derivatives

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Molecular Fingerprinting

Fourier-transform infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation, which excites molecular vibrations, a unique spectral fingerprint of the compound is obtained. americanpharmaceuticalreview.com

In the context of nitrophenylhydrazine (B1144169) derivatives, FT-IR spectra typically reveal characteristic absorption bands. For instance, the nitro group (NO₂) often exhibits strong absorptions in the ranges of 1600-1530 cm⁻¹ and 1390-1300 cm⁻¹. researchgate.net The N-H stretching vibrations of the hydrazine (B178648) moiety are also readily identifiable. The analysis of these vibrational modes, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed characterization of the molecular structure. nih.govresearchgate.net The formation of intermolecular interactions, such as hydrogen bonds, can lead to observable shifts in the peak frequencies, providing insights into the molecule's physicochemical behavior. americanpharmaceuticalreview.com

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR) for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules in solution. One-dimensional (1D) techniques like ¹H and ¹³C NMR provide information about the chemical environment of individual protons and carbon atoms, respectively. emerypharma.com For more complex structures, two-dimensional (2D) NMR experiments are employed to establish connectivity between atoms. wikipedia.org

Chemical Shift Analysis and Proton Environments in Arylhydrazine Frameworks

In the ¹H NMR spectrum of arylhydrazines, the chemical shifts of the protons provide valuable information about their electronic environment. For example, in 4-nitrophenylhydrazine (B89600), the aromatic protons appear as distinct signals, with their chemical shifts influenced by the electron-withdrawing nitro group. chemicalbook.com The protons of the hydrazine group also give rise to characteristic signals. The integration of these peaks corresponds to the number of protons in a given environment. emerypharma.com

Similarly, ¹³C NMR spectroscopy reveals the chemical shifts of the carbon atoms in the molecule. rsc.org The positions of these signals are indicative of the carbon's hybridization and its proximity to electron-donating or electron-withdrawing groups.

Observation of Unusual Long-Range Coupling Phenomena in Hydrazine Derivatives

While typical NMR analysis focuses on couplings between nuclei separated by one to three bonds, long-range couplings over four or more bonds can sometimes be observed. miamioh.edu These long-range interactions, though often small, can provide crucial information for confirming molecular structure and conformation. nih.gov In hydrazine derivatives, the measurement of long-range proton-nitrogen coupling constants can be challenging due to the low natural abundance and sensitivity of the ¹⁵N nucleus. northwestern.edu However, specialized 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) can be optimized to detect these weak correlations. wikipedia.orgnorthwestern.edu The presence and magnitude of these couplings can help to definitively assign signals and understand the through-bond connectivity within the molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. This technique is particularly useful for analyzing compounds with conjugated systems, such as the aromatic ring in (3-Methyl-4-nitrophenyl)hydrazine. The absorption maxima (λmax) in the UV-Vis spectrum correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher one. researchgate.net

For nitrophenylhydrazine derivatives, the UV-Vis spectra are characterized by absorptions in the UV region, often between 355-385 nm. researchgate.net The position and intensity of these absorption bands are influenced by the extent of conjugation and the presence of substituents on the aromatic ring. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret the electronic transitions observed in the experimental spectra. nih.gov

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides accurate measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's geometry. researchgate.net

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in the Solid State

The molecular packing in the crystalline lattice of (3-Methyl-4-nitrophenyl)hydrazine derivatives is predominantly directed by a network of hydrogen bonds and other non-covalent interactions. These interactions define the supramolecular architecture of the compounds.

In many nitrophenylhydrazine derivatives, the hydrazine moiety (–NH–NH2) and the nitro group (–NO2) are key participants in forming robust hydrogen bonds. The N–H groups typically act as hydrogen-bond donors, while the oxygen atoms of the nitro group and other functional groups serve as acceptors. For instance, in the crystal structure of 1-(4-Nitrophenyl)-2-(3-phenylallylidene)hydrazine, molecules are linked by intermolecular N—H⋯O hydrogen bonds, creating a zigzag chain-like formation. nih.govresearchgate.net

A more complex derivative, methyl 4-[(E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-3-nitrobenzoate, showcases a variety of interactions. Its structure reveals intramolecular N—H⋯O and C—H⋯N hydrogen bonds that form stable six-membered (S(6)) and five-membered (S(5)) ring motifs, respectively. iucr.org Furthermore, intermolecular C—H⋯O hydrogen bonds link symmetry-related molecules, generating a more extensive R²₁(10) graph-set motif. iucr.org

Beyond classical hydrogen bonds, π-π stacking interactions contribute significantly to the crystal packing. In the aforementioned 3-nitrobenzoate derivative, nearly face-to-face π–π stacking is observed between the nitrophenyl ring and the benzene (B151609) ring of an adjacent molecule, with a centroid–centroid distance of 3.6121(5) Å. iucr.org Similarly, in salts of 1-(4-nitrophenyl)piperazine (B103982), π–π stacking occurs between salicylate (B1505791) anions and piperazinium cations in neighboring units. iucr.org C–H⋯π interactions are also present, further stabilizing the three-dimensional framework. iucr.org

The analysis of these interactions is often aided by Hirshfeld surface analysis, which allows for the visualization and quantification of intermolecular contacts within the crystal lattice. iucr.org

Table 1: Hydrogen Bond Geometry in Selected Nitrophenylhydrazine Derivatives

| Compound Name | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| 1-(4-Nitrophenyl)-2-(3-phenylallylidene)hydrazine nih.gov | N-H···O | Data not specified | Data not specified | Data not specified | Data not specified |

| Methyl 4-[(E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-3-nitrobenzoate iucr.org | N2-H2A···O4 | 0.82(5) | 2.11(5) | 2.682(6) | 124(5) |

| C3-H3···O1 | 0.93 | 2.45 | 2.879(8) | 108 | |

| C6-H6···N3 | 0.93 | 2.52 | 2.923(8) | 105 | |

| C13-H13···O4 | 0.93 | 2.50 | 3.391(8) | 161 |

Elucidation of Tautomeric Forms in Crystalline Structures

Phenylhydrazone compounds can exist in two tautomeric forms: the azo (–N=N–) form and the hydrazone (–NH–N=) form. X-ray crystallography is a definitive method for determining which tautomer is present in the solid state.

In derivatives such as substituted pyrazolones formed from nitrophenylhydrazines, the hydrazone tautomer is often favored. The crystal structure of 3-Methyl-4-[(Z)-2-(4-methylphenyl)hydrazin-1-ylidene]-1-(3-nitrophenyl)-1H-pyrazol-5(4H)-one confirms the presence of the hydrazinylidene (–HN–N=) group rather than the diazene (B1210634) (–N=N–) tautomer. researchgate.net The stability of this form is attributed to the formation of two intramolecular hydrogen bonds where the keto oxygen atom acts as the acceptor, which hinders the rotation of the phenyl rings and locks the molecule in the hydrazone conformation. researchgate.net This intramolecular hydrogen bonding creates a stable six-membered ring, which is a common feature in such structures. researchgate.net

The preference for a specific tautomer is crucial as it dictates the molecule's planarity, electronic properties, and potential for further intermolecular interactions.

Table 2: Tautomeric Forms in Nitrophenylhydrazine Derivatives

| Compound Name | Predominant Tautomeric Form | Method of Elucidation | Key Structural Feature |

| 3-Methyl-4-[(Z)-2-(4-methylphenyl)hydrazin-1-ylidene]-1-(3-nitrophenyl)-1H-pyrazol-5(4H)-one researchgate.net | Hydrazo (–NH–N=) | X-ray Diffraction | Intramolecular N-H···O=C hydrogen bond |

| 4-(2-bromophenylhydrazono)-3-methyl-phenyl-1H-pyrazol-5(4H)-one researchgate.net | Hydrazo (–NH–N=) | X-ray Diffraction | Intramolecular hydrogen bonding forming a six-membered ring |

Characterization of Crystal Disorder and Twinning Phenomena

Crystal disorder is a phenomenon where molecules or ions in a crystal lattice occupy multiple positions or orientations. This is a relatively common occurrence in complex organic salts and can be characterized with precision using single-crystal X-ray diffraction.

Salts of 1-(4-nitrophenyl)piperazine provide excellent examples of crystallographic disorder. In the structure of 4-(4-nitrophenyl)piperazin-1-ium 2-chlorobenzoate (B514982), both the cation and the anion were found to be disordered over two distinct conformations. nih.govnih.gov The crystallographic model was refined with occupancy factors for the major and minor components of 0.745(10) and 0.255(10) for the cation, and 0.563(13) and 0.437(13) for the anion, respectively. nih.govnih.gov

Disorder is not limited to the primary ions. In the hemihydrate structures of the 2-bromobenzoate (B1222928) and 2-iodobenzoate (B1229623) salts of 1-(4-nitrophenyl)piperazine, the water of crystallization was also found to be disordered. nih.govnih.gov For the iodobenzoate derivative, the water molecule occupies two different locations with refined occupancies of 0.276(3) and 0.223(3). nih.govnih.gov In another salt, 4-(4-nitrophenyl)piperazin-1-ium 3,5-dinitrobenzoate (B1224709), the nitrophenyl group itself is disordered with occupancies of 0.806(10) and 0.194(10). iucr.org

Such disorder indicates that different molecular conformations or positions have very similar energies within the crystal lattice, allowing them to coexist. Accurately modeling this disorder is essential for a correct interpretation of the crystal structure and its associated intermolecular interactions. nih.gov

Table 3: Examples of Crystal Disorder in Nitrophenylhydrazine Derivatives

| Compound Name | Disordered Moiety | Number of Positions | Occupancy Factors |

| 4-(4-Nitrophenyl)piperazin-1-ium 2-chlorobenzoate nih.govnih.gov | Cation | 2 | 0.745 (10) / 0.255 (10) |

| Anion | 2 | 0.563 (13) / 0.437 (13) | |

| 4-(4-Nitrophenyl)piperazin-1-ium 2-iodobenzoate hemihydrate nih.govnih.gov | Water Molecule | 2 | 0.276 (3) / 0.223 (3) |

| 4-(4-Nitrophenyl)piperazin-1-ium 3,5-dinitrobenzoate iucr.org | Nitrophenyl group | 2 | 0.806 (10) / 0.194 (10) |

Theoretical and Computational Chemistry Studies on 3 Methyl 4 Nitrophenyl Hydrazine Systems

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. researchgate.net It has proven to be a highly effective method for predicting a wide range of molecular properties, including equilibrium structures, vibrational frequencies, and electronic characteristics. hakon-art.com DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p), provide a balance between accuracy and computational cost for organic molecules. researchgate.net

The first step in a computational study is typically geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For (3-Methyl-4-nitrophenyl)hydrazine, this involves calculating the optimal bond lengths, bond angles, and dihedral angles. The process would account for the planar phenyl ring and the geometries of the methyl, nitro, and hydrazine (B178648) substituents.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scispace.com

For (3-Methyl-4-nitrophenyl)hydrazine, the HOMO is expected to be localized primarily on the electron-rich phenylhydrazine (B124118) portion of the molecule, which includes the lone pair electrons of the hydrazine nitrogens. Conversely, the electron-withdrawing nitro (NO2) group would cause the LUMO to be concentrated over the nitrophenyl ring system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing molecular stability and reactivity. nih.gov A small energy gap indicates that a molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov The tuning of this gap by modifying functional groups is a key area of study in materials science. nih.govresearchgate.net

Table 1: Calculated Frontier Orbital Energies and Energy Gap for a (3-Methyl-4-nitrophenyl)hydrazine Analog Note: The following data is illustrative, based on typical values for similar nitrophenyl derivatives as specific computational results for the title compound are not publicly available.

| Parameter | Energy (eV) |

| EHOMO | -5.98 |

| ELUMO | -2.45 |

| Energy Gap (ΔE) | 3.53 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential, electron-poor), which are favorable for nucleophilic attack. researchgate.net

In a MEP map of (3-Methyl-4-nitrophenyl)hydrazine:

Negative Regions (Red/Yellow): These would be concentrated around the oxygen atoms of the nitro group and the nitrogen atoms of the hydrazine group, due to their high electronegativity and the presence of lone pairs. These are the primary sites for electrophilic attack. nih.gov

Positive Regions (Blue): These would be located around the hydrogen atoms of the hydrazine's amino group and the hydrogen atoms of the aromatic ring, representing potential sites for nucleophilic interaction.

To gain a more quantitative understanding of the electronic distribution, atomic charges can be calculated using various population analysis schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These methods partition the total electron density among the atoms in the molecule.

For (3-Methyl-4-nitrophenyl)hydrazine, these calculations would quantify the electron-withdrawing effect of the nitro group and the electron-donating nature of the methyl and hydrazine groups. The oxygen atoms of the nitro group would exhibit significant negative charges, while the nitrogen of the nitro group and the adjacent carbon atom would be relatively positive. The hydrazine nitrogens would also carry negative charges, influencing the molecule's hydrogen bonding capacity and coordination chemistry.

Application of Quantum Chemical Descriptors and Reactivity Indices

From the calculated HOMO and LUMO energies, a set of global reactivity descriptors can be derived within the framework of conceptual DFT. researchgate.net These descriptors provide quantitative measures of a molecule's reactivity and stability. hakon-art.com

Key descriptors include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule has a larger energy gap.

Global Softness (S): The reciprocal of hardness (S = 1 / η), indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): Measures the stabilization in energy when the system acquires additional electronic charge from the environment. hakon-art.com It is calculated as ω = μ² / (2η). A higher electrophilicity index points to a better electrophile. nih.gov

Table 2: Calculated Global Reactivity Descriptors for a (3-Methyl-4-nitrophenyl)hydrazine Analog Note: Values are derived from the illustrative data in Table 1.

| Descriptor | Definition | Calculated Value (eV) |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.215 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.765 |

| Global Softness (S) | 1 / η | 0.567 |

| Electrophilicity Index (ω) | μ² / (2η) | 5.035 |

These indices suggest that the molecule has a notable electrophilic character, primarily due to the presence of the nitro group. hakon-art.comnih.gov

Advanced Computational Modeling Techniques for Understanding Reactivity and Interactions

Beyond static DFT calculations, more advanced computational methods can be employed to explore the dynamic behavior and interactions of (3-Methyl-4-nitrophenyl)hydrazine.

Time-Dependent DFT (TD-DFT): This method is used to study the excited states of molecules, allowing for the prediction of UV-Vis absorption spectra. scispace.com By calculating the energies of electronic transitions, TD-DFT can provide insights into the photophysical properties of the molecule.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. It can be used to characterize the nature of covalent and non-covalent interactions within the molecule and between the molecule and its environment.

Molecular Dynamics (MD) Simulations: To understand how (3-Methyl-4-nitrophenyl)hydrazine behaves in a condensed phase (e.g., in a solvent), MD simulations can be performed. Using a force field derived from quantum mechanical calculations, MD can simulate the movement of atoms over time, providing insights into solvation effects, conformational dynamics, and intermolecular interactions.

These advanced techniques provide a more complete picture of the molecule's chemical and physical properties, bridging the gap between its isolated electronic structure and its behavior in realistic chemical environments.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the electron density of a molecule to partition it into atomic basins. This partitioning allows for a rigorous definition of atoms and chemical bonds within a molecule. By examining the topological properties of the electron density at specific points, known as bond critical points (BCPs), QTAIM can characterize the nature of chemical bonds, such as whether they are covalent, ionic, or have characteristics of both.

For a molecule like (3-Methyl-4-nitrophenyl)hydrazine, a QTAIM analysis would involve calculating the optimized molecular geometry and its corresponding electron density using methods like Density Functional Theory (DFT). The analysis would then focus on the BCPs for all the bonds within the molecule, including the C-C and C-H bonds of the phenyl ring, the C-N and N-O bonds of the nitro group, the C-N bond connecting the ring to the hydrazine moiety, and the N-N and N-H bonds of the hydrazine group.

Key parameters derived from a QTAIM analysis include the electron density (ρ) and its Laplacian (∇²ρ) at the BCP. The values of these parameters provide insight into the strength and nature of the chemical bonds. For instance, a higher value of ρ generally indicates a stronger bond. The sign of the Laplacian of the electron density can help distinguish between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell (ionic, van der Waals) interactions (∇²ρ > 0).

While specific QTAIM data for (3-Methyl-4-nitrophenyl)hydrazine is not readily found, the table below illustrates typical parameters that would be calculated in such a study.

Table 1: Illustrative QTAIM Parameters for Covalent Bonds

| Bond Type | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Bond Character |

| C-C (aromatic) | ~0.30 | < 0 | Covalent |

| C-N | ~0.35 | < 0 | Polar Covalent |

| N-N | ~0.40 | < 0 | Covalent |

| N=O | ~0.50 | > 0 | Polar Covalent/Ionic Character |

Transition State Theory (TST) for Reaction Pathway Energetics

Transition State Theory (TST) is a fundamental concept in chemical kinetics used to understand the rates of chemical reactions. It postulates that for a reaction to occur, the reactants must pass through a high-energy intermediate state known as the transition state, which is in quasi-equilibrium with the reactants. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.

These calculations provide valuable information on the feasibility and kinetics of a reaction. For instance, a high activation energy would suggest a slow reaction rate. Furthermore, by analyzing the geometry of the transition state, one can gain insights into the mechanism of the reaction, i.e., which bonds are breaking and which are forming.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Adsorption Mechanisms

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of molecules, including their conformational changes, diffusion, and interactions with other molecules or surfaces.

For (3-Methyl-4-nitrophenyl)hydrazine, MD simulations could be used to explore its conformational landscape, revealing the relative stabilities of different spatial arrangements of the methyl and nitro groups with respect to the hydrazine moiety. Such simulations are also invaluable for studying the adsorption of the molecule onto various materials.

In environmental or industrial applications, understanding the adsorption of organic molecules is crucial. MD simulations can model the interaction between (3-Methyl-4-nitrophenyl)hydrazine and a surface, such as activated carbon or a metal oxide. These simulations can predict the preferred binding sites, the orientation of the adsorbed molecule, and the strength of the adsorption, which is often quantified by the interaction energy. The primary forces driving adsorption, such as van der Waals interactions and hydrogen bonding, can also be identified and quantified.

For example, a study on the adsorption of diazinon (B1670403) onto cyclodextrins used MD simulations to investigate the interaction energies, highlighting the importance of van der Waals forces in the adsorption process. A similar approach for (3-Methyl-4-nitrophenyl)hydrazine would involve placing the molecule in a simulation box with a model adsorbent and water molecules to simulate realistic conditions. The trajectory of the molecule would then be monitored to observe the adsorption event and analyze the resulting interactions.

Correlation of Theoretical Predictions with Experimental Spectroscopic and Structural Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. The predictions from quantum chemical calculations and simulations must be compared with real-world measurements to ensure their accuracy and reliability.

For (3-Methyl-4-nitrophenyl)hydrazine, theoretical calculations can predict various spectroscopic properties, such as its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. These predicted spectra can then be compared with experimentally measured spectra. A good correlation between the theoretical and experimental spectra provides confidence in the computational model and the calculated molecular structure.

Similarly, the geometric parameters of (3-Methyl-4-nitrophenyl)hydrazine, such as bond lengths and bond angles, can be determined experimentally using techniques like X-ray crystallography. These experimental structural parameters can be directly compared with the optimized geometry obtained from quantum chemical calculations. Discrepancies between theoretical and experimental data can point to limitations in the computational method or the experimental conditions.

In the absence of specific published studies correlating theoretical and experimental data for (3-Methyl-4-nitrophenyl)hydrazine, the general approach remains a cornerstone of computational chemistry research.

Advanced Materials Applications and Industrial Chemical Relevance of 3 Methyl 4 Nitrophenyl Hydrazine Analogues

Precursors in Heterocyclic Chemistry and Fine Chemical Synthesis

(3-Methyl-4-nitrophenyl)hydrazine and its analogues are fundamental building blocks in organic synthesis, particularly in the realm of heterocyclic chemistry. The presence of the reactive hydrazine (B178648) group, coupled with the electronic effects of the nitro and methyl substituents on the aromatic ring, makes these compounds valuable starting materials for a variety of condensation and cyclization reactions.

Synthesis of Triazole and Pyrazole (B372694) Derivatives

Substituted phenylhydrazines are key reactants in the synthesis of pyrazole and triazole derivatives, which are five-membered heterocyclic rings containing two and three nitrogen atoms, respectively. These heterocycles are prevalent in many biologically active compounds and functional materials.

The synthesis of pyrazoles often involves the cyclocondensation of a substituted hydrazine with a 1,3-dicarbonyl compound. For instance, the reaction of a substituted phenylhydrazine (B124118) with ethyl acetoacetate (B1235776) is a classic method to produce pyrazolone (B3327878) derivatives. scispace.com These pyrazolones can be further functionalized to create a diverse library of pyrazole-based compounds. scispace.com A general approach for synthesizing 1,3,5-trisubstituted pyrazoles involves the reaction of N-monosubstituted hydrazones with nitroolefins. slu.se Another method is the 1,3-dipolar cycloaddition of nitrilimines, generated in situ from arylhydrazones, with alkenes. researchgate.net The reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound or alkene determine the regioselectivity of the cyclization and the final substitution pattern of the pyrazole ring. researchgate.netunimib.it

Similarly, 1,2,4-triazole (B32235) derivatives can be synthesized from substituted hydrazines. One common method involves the reaction of hydrazines with formamide (B127407) under microwave irradiation, which provides a catalyst-free and efficient route to substituted 1,2,4-triazoles. nih.gov Another approach is the copper-catalyzed reaction of hydrazines with nitriles. nih.gov The synthesis of polynitroaryl-1,2,4-triazoles has been achieved through the nitration of N-aryl-1,2,4-triazoles, which are themselves prepared by the coupling of haloarenes with 1,2,4-triazoles. cdhfinechemical.com

A variety of substituted pyrazole and triazole derivatives have been synthesized from hydrazine analogues, demonstrating the versatility of this chemical class as precursors.

| Precursor | Reactant(s) | Product Class | Reference(s) |

| 3-Nitrophenyl hydrazine | Ethyl acetoacetate | Pyrazolone derivative | scispace.com |

| 4-Methoxyphenylhydrazine hydrochloride | 1,3-Diketone | Tetrasubstituted pyrazole | unimib.it |

| Arylhydrazine | 2,3-dihydro-4H-pyran-4-ones | 5-Substituted pyrazole | researchgate.net |

| Substituted Hydrazines | Formamide | 1,2,4-Triazole | nih.gov |

| Haloarenes and 1,2,4-triazole | - | N-aryl-1,2,4-triazoles | cdhfinechemical.com |

Formation of Hydrazones and Schiff Bases for Complex Molecular Architectures

The reaction of (3-methyl-4-nitrophenyl)hydrazine analogues with carbonyl compounds, such as aldehydes and ketones, leads to the formation of hydrazones. This condensation reaction is a cornerstone of organic synthesis, providing a straightforward method to introduce a C=N-NH- linkage into a molecule. Hydrazones are a class of Schiff bases and are themselves versatile intermediates for building more complex molecular architectures. nih.govnih.gov

The formation of hydrazones is typically carried out by refluxing the hydrazine derivative and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. researchgate.net Solvent-free methods have also been developed, offering a greener and more efficient alternative. slu.se The resulting hydrazones can exhibit geometric isomerism (E/Z) around the C=N double bond.